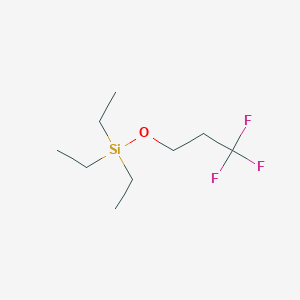Triethyl(3,3,3-trifluoropropoxy)silane
CAS No.:
Cat. No.: VC15741041
Molecular Formula: C9H19F3OSi
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H19F3OSi |
|---|---|
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | triethyl(3,3,3-trifluoropropoxy)silane |
| Standard InChI | InChI=1S/C9H19F3OSi/c1-4-14(5-2,6-3)13-8-7-9(10,11)12/h4-8H2,1-3H3 |
| Standard InChI Key | IQBZISSINUNOSX-UHFFFAOYSA-N |
| Canonical SMILES | CC[Si](CC)(CC)OCCC(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a tetrahedral silicon atom coordinated to three ethyl groups (-C₂H₅) and a 3,3,3-trifluoropropoxy chain (-O-C₃H₄F₃). The trifluoropropoxy group introduces strong electron-withdrawing effects due to the fluorine atoms, influencing the silicon center's electrophilicity. Comparative analysis with Trimethoxy(3,3,3-trifluoropropyl)silane (CAS 429-60-7) reveals that alkoxy substituents (methoxy vs. ethoxy) modulate steric bulk and hydrolysis rates. For instance, ethoxy groups confer slower hydrolysis compared to methoxy analogs, enhancing stability in aqueous environments .
Physicochemical Properties
While direct measurements for Triethyl(3,3,3-trifluoropropoxy)silane are unavailable, analogous compounds provide baseline data:
| Property | Trimethoxy(3,3,3-trifluoropropyl)silane | Trichloro(3,3,3-trifluoropropyl)silane |
|---|---|---|
| Boiling Point | 144°C | 114°C |
| Density | 1.14 g/cm³ | 1.42 g/cm³ |
| Refractive Index | 1.35 | 1.39 |
| Flash Point | 38°C | 15°C |
The higher boiling point and density of Trichloro(3,3,3-trifluoropropyl)silane compared to its methoxy counterpart highlight the impact of chloro substituents on intermolecular forces. Triethyl variants likely exhibit intermediate values due to the ethyl group’s balance between electron donation and steric hindrance.
Synthesis and Reactivity
Synthetic Pathways
The preparation of trifluoropropylsilanes typically involves hydrosilylation or nucleophilic substitution. For example, (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane is synthesized via palladium-catalyzed Hiyama cross-coupling, enabling β-trifluoromethylstyrene production . Applying similar methodologies, Triethyl(3,3,3-trifluoropropoxy)silane could be synthesized through:
-
Alkoxylation of Trichlorosilane: Reacting trichloro(3,3,3-trifluoropropyl)silane with ethanol in the presence of a base.
-
Grignard Addition: Introducing triethylsilyl groups to a preformed trifluoropropoxide intermediate.
Hydrolysis and Condensation
Organoalkoxysilanes undergo hydrolysis to form silanols, which condense into siloxane networks. The trifluoropropoxy group’s hydrophobicity and chemical inertia likely retard hydrolysis kinetics, making Triethyl(3,3,3-trifluoropropoxy)silane suitable for moisture-resistant coatings. Comparative studies of methoxy and chloro derivatives suggest that ethoxy substituents would require acidic or basic catalysts for efficient sol-gel processing.
Industrial and Research Applications
Surface Modification and Coatings
Fluorinated silanes are widely used to impart water-repellent and anti-fouling properties. Trimethoxy(3,3,3-trifluoropropyl)silane is employed in glass treatment to create superhydrophobic surfaces. Triethyl(3,3,3-trifluoropropoxy)silane’s enhanced hydrolytic stability could improve durability in harsh environments, such as marine coatings or microfluidic devices.
Polymer Science
Incorporating trifluoropropyl groups into silicones enhances thermal stability and chemical resistance. For instance, polytrifluoropropylsiloxanes exhibit superior performance in high-temperature seals compared to conventional PDMS. The ethoxy groups in Triethyl(3,3,3-trifluoropropoxy)silane may facilitate covalent bonding to polymer matrices, enabling hybrid materials with tailored mechanical properties.
Organic Synthesis
The Hiyama coupling reagent (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane demonstrates the utility of fluorinated silanes in forming carbon-carbon bonds. Triethyl(3,3,3-trifluoropropoxy)silane could serve as a fluoride-resistant leaving group or directing agent in transition-metal-catalyzed reactions, leveraging silicon’s orthogonal reactivity to carbon.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume